

5-Diethylamino-2-pentanone chemical properties and structure

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Compound of Interest

Compound Name: 5-Diethylamino-2-pentanone

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An In-depth Technical Guide to **5-Diethylamino-2-pentanone**: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic data for **5-Diethylamino-2-pentanone** (CAS No. 105-14-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

5-Diethylamino-2-pentanone is a clear, brown, flammable liquid.^[1] It is classified as a skin and eye irritant and may cause respiratory irritation.^[2] Key physical and chemical properties are summarized in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of **5-Diethylamino-2-pentanone**

Property	Value	Source(s)
CAS Number	105-14-6	[3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₉ NO	[3] [4] [5] [6]
Molecular Weight	157.25 g/mol	[2] [5] [7]
Appearance	Clear brown liquid	[1]
Boiling Point	83-85 °C @ 15 mm Hg	[5]
Density	0.861 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.434	[5]
Flash Point	150 °F (65.6 °C)	[5]
Predicted pKa	10.27 ± 0.25	[5]
Storage Temperature	2-8°C	[5]

Chemical Structure and Identifiers

The structure of **5-Diethylamino-2-pentanone** features a pentanone backbone with a diethylamino group attached to the terminal carbon (C5). This bifunctional nature, containing both a ketone and a tertiary amine, makes it a versatile building block in organic synthesis. Key structural identifiers are listed in Table 2.

Table 2: Structural Identifiers for **5-Diethylamino-2-pentanone**

Identifier	Value	Source(s)
IUPAC Name	5-(diethylamino)pentan-2-one	[2]
SMILES	<chem>CCN(CC)CCCC(C)=O</chem>	[8]
InChI	InChI=1S/C ₉ H ₁₉ NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H ₂ ,1-3H ₃	[8]
InChIKey	GRGNJBKJCVOFEO-UHFFFAOYSA-N	[3][8]
Synonyms	Novol ketone, 5-(N,N-Diethylamino)pentan-2-one, DF 493, Novalketone	[3][4][5]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification and characterization of **5-Diethylamino-2-pentanone**. Below is a summary of available mass spectrometry, infrared, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Diethylamino-2-pentanone** is available through the NIST WebBook.[3][9] The molecular ion peak (M^+) is observed at an m/z of 157, corresponding to the molecular weight of the compound. The most prominent peak (base peak) in the GC-MS analysis is found at m/z 86.[2] This key fragment likely results from an alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to the formation of a stable $[CH_2=N(CH_2CH_3)_2]^+$ ion. Another significant peak is observed at m/z 43, which can be attributed to the acetyl cation $[CH_3CO]^+$ formed by alpha-cleavage at the carbonyl group.[2][10][11]

Table 3: Key Mass Spectrometry Fragments

m/z	Proposed Fragment	Fragmentation Pathway
157	$[\text{C}_9\text{H}_{19}\text{NO}]^+$	Molecular Ion (M^+)
86	$[\text{C}_5\text{H}_{12}\text{N}]^+$	Alpha-cleavage at C4-C5 bond
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Alpha-cleavage at C2-C3 bond

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **5-Diethylamino-2-pentanone**, the most characteristic absorption is a strong peak corresponding to the carbonyl ($\text{C}=\text{O}$) stretch of the ketone. This typically appears in the range of $1700\text{-}1725\text{ cm}^{-1}$. Additional peaks corresponding to C-H stretching of the alkyl groups are expected around $2800\text{-}3000\text{ cm}^{-1}$, and C-N stretching vibrations would be observed in the fingerprint region.^{[9][12]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, fully assigned NMR spectrum is not available in the cited literature, the expected signals can be predicted based on the structure.

- ^1H NMR: One would expect signals for the ethyl groups (a quartet for the $-\text{CH}_2-$ and a triplet for the $-\text{CH}_3$), a singlet for the methyl group adjacent to the carbonyl, and several multiplets for the three methylene groups ($-\text{CH}_2-$) in the pentane chain. The protons on carbons alpha to the carbonyl group (at C1 and C3) and alpha to the nitrogen atom (on the ethyl groups and at C5) would be the most deshielded.
- ^{13}C NMR: The spectrum would show distinct signals for each of the nine carbon atoms.^[13] The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 200-210 ppm. Carbons adjacent to the nitrogen (C5 and the ethyl $-\text{CH}_2-$ carbons) would appear around 40-60 ppm, while the remaining alkyl carbons would be found further upfield.

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis and analysis of **5-Diethylamino-2-pentanone** are not publicly available in the searched literature. A synthesis is referenced in the Journal of Medicinal Chemistry, but the specific procedure could not be retrieved.^[1] However, a

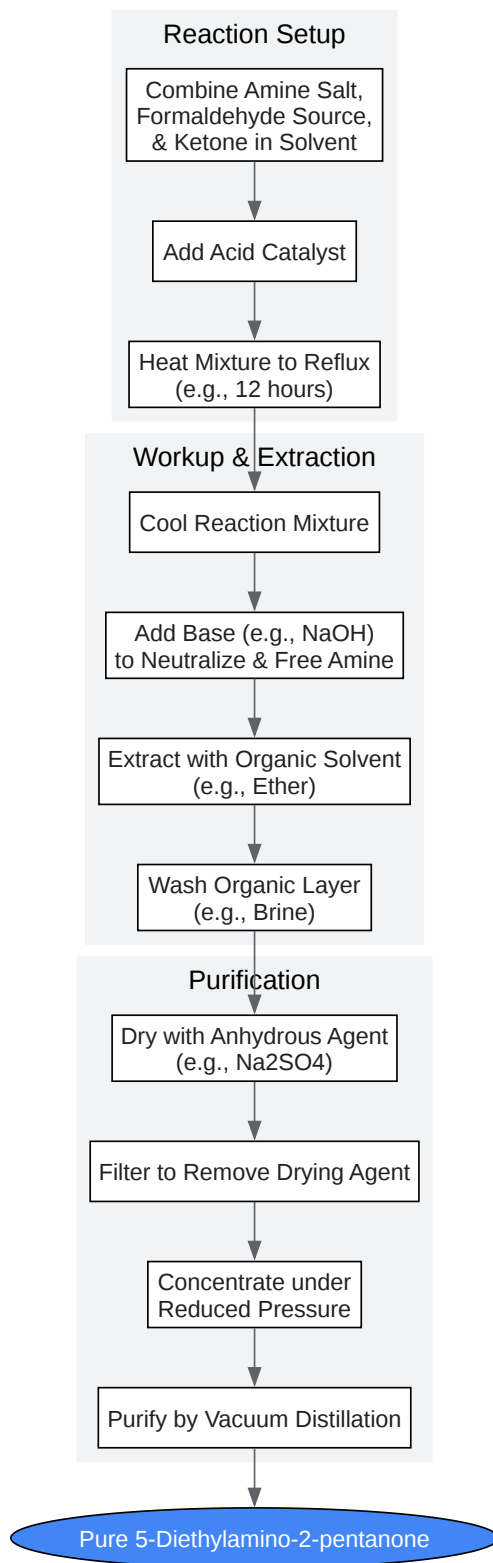
logical workflow for its synthesis can be proposed based on the well-established Mannich reaction, which is commonly used to produce aminoketones.

Logical Synthesis and Purification Workflow

The synthesis would likely involve the reaction of a ketone, an amine, and an aldehyde. For **5-Diethylamino-2-pentanone**, a plausible route is the reaction of acetone with diethylamine and a formaldehyde equivalent (like paraformaldehyde) in the presence of an acid catalyst, followed by reaction with an appropriate alkylating agent to extend the chain. A more direct, though less common, approach would be the Michael addition of diethylamine to a suitable unsaturated ketone.

The following diagram illustrates a generalized workflow for the synthesis and purification of an aminoketone via a Mannich-type reaction, based on a procedure for a similar compound.[\[14\]](#)

Logical Workflow for Aminoketone Synthesis

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Caption: Generalized workflow for aminoketone synthesis.

Biological Activity and Signaling Pathways

While the general class of aminoketones is known to possess a wide range of pharmacological activities—including antibacterial, antiviral, and anticancer properties—no specific biological activities or signaling pathway involvements for **5-Diethylamino-2-pentanone** have been documented in the available scientific literature.^{[2][3][13]} Its primary documented use is in the context of "pharmaceuticals," likely as a synthetic intermediate or building block for more complex active pharmaceutical ingredients.^[1] Due to the lack of specific data, no signaling pathway diagram can be provided. Further research is required to elucidate any potential biological roles of this compound.

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